molecular formula C30H27BrN6OS B11480153 2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

Cat. No.: B11480153
M. Wt: 599.5 g/mol
InChI Key: NBOVQRYJFSMMOR-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core naphthyridine structure, followed by the introduction of the bromophenyl and benzothiophenyl groups. The final steps involve the addition of the cyano and amino groups under controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and bromophenyl positions, using nucleophiles or electrophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine: This compound shares the diamino and phenyl groups but differs in the triazine core and fluorine substitution.

    4,4’-Diamino-(1,1’-biphenyl)-3,3’-dipentanoic acid: This compound has a biphenyl core with diamino and pentanoic acid groups, differing significantly in structure and properties.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C30H27BrN6OS

Molecular Weight

599.5 g/mol

IUPAC Name

2,4-diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C30H27BrN6OS/c1-30(2)11-20-24(21(38)12-30)23(15-6-5-7-16(31)10-15)25-26(34)19(14-33)27(35)36-28(25)37(20)29-18(13-32)17-8-3-4-9-22(17)39-29/h5-7,10,23H,3-4,8-9,11-12H2,1-2H3,(H4,34,35,36)

InChI Key

NBOVQRYJFSMMOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=C(C5=C(S4)CCCC5)C#N)N=C(C(=C3N)C#N)N)C6=CC(=CC=C6)Br)C(=O)C1)C

Origin of Product

United States

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